Several methods for synthesizing phenylurea derivatives have been reported. A common approach involves the reaction of an aniline derivative with an isocyanate in the presence of a suitable catalyst. For example, one study describes the synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-(4-methylphenyl)urea using 4-chloro-3-trifluoromethyl-aniline, triphosgene, and 4-methylaniline as starting materials []. Another study utilizes a similar approach to prepare N-(4-chloro-3-trifluoromethylphenyl)-N′-(p-methylphenyl) urea and N-(4-chloro-3-trifluoromethylphenyl)-N′-(p-bromophenyl) urea from 4-chloro-3-trifluoromethylaniline, triphosgene, and the corresponding p-substituted aniline [].
For instance, the crystal structure of 1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea reveals that the two substituent benzene rings are roughly coplanar, with an inter-ring dihedral angle of 8.70 (7)° []. The crystal packing is characterized by cyclic intermolecular associations through two urea–nitro N—H⋯O hydrogen bonds, forming a chain structure.
The mechanism of action of phenylurea derivatives varies depending on the specific compound and its intended application. Some of these compounds are known to act as enzyme inhibitors, receptor antagonists, or ion channel modulators. For example, ABT-869 (N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N′-(2-fluoro-5-methylphenyl)urea) is a multitargeted inhibitor of the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptor tyrosine kinase family members [, ].
CAS No.: 228113-66-4
CAS No.: 137705-39-6
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3